Exclusive Precursor to 5-Chloro-1,3-dimethyl-4-nitropyrazole: A Key Intermediate for Advanced Heterocycles
1,3-Dimethyl-4-nitro-1H-pyrazole is the essential and sole viable precursor to 5-chloro-1,3-dimethyl-4-nitropyrazole, a critical intermediate for synthesizing a series of pyrazolo[4,3-e][1,2,4]triazines. This synthetic route is not possible with other closely related pyrazoles like 1,5-dimethyl-4-nitropyrazole or 3,4-dinitropyrazole [1][2].
| Evidence Dimension | Exclusivity as a precursor for a specific key intermediate |
|---|---|
| Target Compound Data | Essential precursor to 5-chloro-1,3-dimethyl-4-nitropyrazole |
| Comparator Or Baseline | 1,5-Dimethyl-4-nitropyrazole and 3,4-dinitropyrazoles: Do not provide access to this specific synthetic pathway |
| Quantified Difference | Unique pathway (Target) vs. Inaccessible pathway (Comparators) |
| Conditions | Synthesis of 5-chloro-1,3-dimethyl-4-nitropyrazole via nitration of 5-chloro-1,3-dimethylpyrazole or chlorination of the parent compound, followed by nucleophilic substitution. |
Why This Matters
Procurement of 1,3-dimethyl-4-nitro-1H-pyrazole is non-negotiable for any research program utilizing this specific and well-established synthetic route to biologically active pyrazolotriazines.
- [1] Kayed A. Abu Safieh, Ahmad M. Abu Mahthieh, Mustafa M. El-Abadelah, Mikdad T. Ayoub, and Wolfgang Voelter. Synthesis of 5-Substituted 1,3-Dimethylpyrazolo[4,3-e][1,2,4]triazines. Monatshefte für Chemie - Chemical Monthly, 2007, 138, 157–160. View Source
- [2] Synthesis and properties of 5-chloro-4-nitropyrazoles. Semantic Scholar, 2006. View Source
